N-(2-(2-(3-fluorophenyl)thiazol-4-yl)ethyl)-2-nitrobenzenesulfonamide
Description
N-(2-(2-(3-fluorophenyl)thiazol-4-yl)ethyl)-2-nitrobenzenesulfonamide is a sulfonamide derivative featuring a thiazole core substituted with a 3-fluorophenyl group and a nitrobenzenesulfonamide side chain.
Properties
IUPAC Name |
N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-2-nitrobenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FN3O4S2/c18-13-5-3-4-12(10-13)17-20-14(11-26-17)8-9-19-27(24,25)16-7-2-1-6-15(16)21(22)23/h1-7,10-11,19H,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BANMHXUWBOTOLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)NCCC2=CSC(=N2)C3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FN3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-(3-fluorophenyl)thiazol-4-yl)ethyl)-2-nitrobenzenesulfonamide typically involves multiple steps, starting with the formation of the thiazole ring. One common method involves the reaction of 3-fluoroaniline with α-bromoacetophenone to form the intermediate, which is then cyclized with thiourea to yield the thiazole ring. This intermediate is further reacted with 2-nitrobenzenesulfonyl chloride in the presence of a base such as triethylamine to form the final product .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-(2-(3-fluorophenyl)thiazol-4-yl)ethyl)-2-nitrobenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.
Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Reduction: Formation of the corresponding amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Hydrolysis: Formation of the corresponding sulfonic acid and amine.
Scientific Research Applications
N-(2-(2-(3-fluorophenyl)thiazol-4-yl)ethyl)-2-nitrobenzenesulfonamide has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for the development of new drugs due to its unique structural features.
Biological Studies: Investigation of its biological activity against various pathogens and cancer cell lines.
Materials Science: Use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(2-(2-(3-fluorophenyl)thiazol-4-yl)ethyl)-2-nitrobenzenesulfonamide is not fully understood but is believed to involve interaction with specific molecular targets such as enzymes or receptors. The thiazole ring and nitrobenzenesulfonamide moiety may play a crucial role in binding to these targets and modulating their activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The compound shares structural motifs with several classes of sulfonamide- and thiazole-containing derivatives. Key comparisons include:
Sulfonamide-Thiazole Hybrids
- Compounds [10–15] (): These derivatives feature sulfonylphenyl groups linked to thiazole or triazole rings. For example, Ethyl 2-(4-((2-(4-(3-(3-fluorophenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate (10a) includes a 3-fluorophenyl-ureido-thiazole scaffold but differs in its piperazine-acetate side chain and lack of a nitro group.
Fluorophenyl-Substituted Inhibitors
- NFOT (): A spirocyclic inhibitor with a 3-fluorophenyl group and naphthalenecarboxamide moiety. While NFOT lacks a thiazole or sulfonamide group, its 3-fluorophenyl substitution highlights the role of fluorine in enhancing metabolic stability and hydrophobic interactions—a feature shared with the target compound .
Functional Group Impact
- Fluorophenyl Substitution: The 3-fluorophenyl group, common in NFOT () and compound 10a (), improves lipophilicity and resistance to oxidative metabolism, a critical advantage in drug design .
Research Implications
Further studies should explore:
Synthetic Optimization: Leveraging high-yield methods (e.g., ~90% yields for 10a–c) to improve the target compound’s accessibility .
Structure-Activity Relationships (SAR): Comparing the nitro group’s influence vs. urea or thione functionalities in analogues .
Biological Activity
N-(2-(2-(3-fluorophenyl)thiazol-4-yl)ethyl)-2-nitrobenzenesulfonamide is a compound of interest due to its potential biological activities, particularly as an enzyme inhibitor. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanism of action, and relevant case studies.
Chemical Structure and Properties
The compound features a thiazole ring, a nitro group, and a sulfonamide moiety, which are known to contribute to its biological activity. The structural formula can be represented as follows:
This structure is significant because it allows for interactions with various biological targets, particularly enzymes.
Biological Activity
1. Enzyme Inhibition
Recent studies have highlighted the enzyme inhibitory properties of related thiazole derivatives. For instance, compounds similar to this compound have shown potent inhibition against human carbonic anhydrases (hCA I and II). The IC50 values for these compounds ranged from 113 to 395.8 nM for hCA I and from 91.9 to 516 nM for hCA II, indicating strong inhibitory potential .
| Compound | Target Enzyme | IC50 (nM) | Ki (nM) |
|---|---|---|---|
| 5c | hCA I | 113 | 77.38 |
| 5g | hCA II | 91.9 | 62.79 |
2. Antimicrobial Activity
Thiazole derivatives have also been explored for their antimicrobial properties. In vitro studies have demonstrated that compounds containing thiazole rings exhibit significant antibacterial and antifungal activities, which may be attributed to their ability to disrupt microbial metabolic pathways .
3. Antitumor Activity
Some thiazole-based compounds have shown promise in cancer research, particularly against specific cancer cell lines. For instance, derivatives of thiazole have been reported to inhibit tumor growth by inducing apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell proliferation .
Case Studies
Case Study 1: Inhibition of Carbonic Anhydrases
In a study examining the inhibition of carbonic anhydrases by thiazole derivatives, it was found that the structural modifications significantly affected the potency of these compounds against hCA I and II. The most active compound demonstrated a Ki value significantly lower than others tested, suggesting that specific substitutions can enhance biological activity .
Case Study 2: Antimicrobial Efficacy
A series of thiazole derivatives were synthesized and tested for antimicrobial activity against various bacterial strains. The results indicated that certain modifications led to increased efficacy against Gram-positive bacteria, highlighting the potential for developing new antimicrobial agents based on this scaffold .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
